molecular formula C16H23FN2O2 B12985829 tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12985829
M. Wt: 294.36 g/mol
InChI Key: HDJPPCGBYNTOIS-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a fluorine atom attached to the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Aminoethyl Substitution: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.

    tert-Butyl Protection: The tert-butyl group can be introduced through the reaction of the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a fluorescent probe due to the presence of the fluorine atom. It can be used to label biomolecules and track their interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its quinoline core is a common motif in many drugs, and modifications to its structure can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable starting material for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the aminoethyl group can facilitate interactions with biological membranes, improving the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-(1-aminoethyl)-4-chloro-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 6-(1-aminoethyl)-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a methyl group instead of fluorine.

    tert-Butyl 6-(1-aminoethyl)-4-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate imparts unique properties to the compound, such as increased lipophilicity and enhanced binding affinity to biological targets

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-10(18)11-5-6-14-12(9-11)13(17)7-8-19(14)15(20)21-16(2,3)4/h5-6,9-10,13H,7-8,18H2,1-4H3

InChI Key

HDJPPCGBYNTOIS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CCC2F)C(=O)OC(C)(C)C)N

Origin of Product

United States

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